7-Methoxy-1-azaspiro[3.5]nonane
Description
7-Methoxy-1-azaspiro[3.5]nonane is a bicyclic compound featuring a spiro junction between a nitrogen-containing azetidine ring (four-membered) and a cyclohexane ring (five-membered). The methoxy group at the 7-position introduces steric and electronic effects, influencing reactivity and biological interactions. This scaffold is of interest in medicinal chemistry due to its conformational rigidity, which can enhance binding selectivity to biological targets .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
7-methoxy-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17NO/c1-11-8-2-4-9(5-3-8)6-7-10-9/h8,10H,2-7H2,1H3 |
InChI Key |
YTUOPHJFQXPXGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of 7-Methoxy-1-azaspiro[3.5]nonane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
7-Methoxy-1-azaspiro[3
Mechanism of Action
The mechanism of action of 7-Methoxy-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound may modulate endocannabinoid signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Spiro Compounds
2-Azaspiro[3.5]nonane Derivatives
Example Compound: 2-azaspiro[3.5]nonane ester (Intermediate [12] in HCV protease inhibitors)
2,7-Diazaspiro[3.5]nonane Derivatives
Example Compounds :
- 4b (KiS1R = 2.7 nM, KiS2R = 27 nM)
- 5b (KiS1R = 13 nM, KiS2R = 102 nM)
- Key Differences : Dual nitrogen atoms at positions 2 and 7 enhance interactions with sigma receptors (S1R/S2R).
- Applications : High-affinity sigma receptor (SR) ligands with antiallodynic effects. Compound 5b reversed mechanical hypersensitivity at 20 mg/kg, dependent on S1R antagonism .
- SAR Insights: The 2,7-diazaspiro[3.5]nonane scaffold outperforms diazabicyclo[4.3.0]nonane in SR affinity due to optimal spatial arrangement of basic amines .
Table 1: Binding Affinities of Selected Spiro Derivatives
| Compound | Scaffold | KiS1R (nM) | KiS2R (nM) | Key Substituents |
|---|---|---|---|---|
| 7-Methoxy-1-azaspiro | 1-azaspiro[3.5]nonane | N/A | N/A | 7-OCH3 |
| 4b | 2,7-diazaspiro[3.5]nonane | 2.7 | 27 | Benzyl, phenylethyl |
| 8f | Diazabicyclo[4.3.0]nonane | 10 | 165 | Phenylethyl, benzyl |
Oxa-Azaspiro[3.5]nonane Derivatives
Example Compound: 2-oxa-7-azaspiro[3.5]nonane oxalate
Functionalized Azaspiro Derivatives
Example Compounds :
- Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate (CAS 2059935-23-6): Introduces a methyl ester group, enhancing lipophilicity .
- 1-Amino-7-Boc-7-azaspiro[3.5]nonane hydrochloride: Features a Boc-protected amine, useful in peptide coupling reactions .
Physicochemical Comparisons
- Lipophilicity: Methoxy and ester groups (e.g., in Methyl 7-methoxy-2-azaspiro derivatives) increase logP vs. amino or oxa analogs .
- Molecular Weight : Ranges from 153.26 (7,7-dimethyl-1-azaspiro) to 344.40 (oxalate salts) .
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